2-Bromo-6-fluorobenzoic acid

pKa Prediction Electron-Withdrawing Effects Physicochemical Property Profiling

2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) features a unique ortho-bromo, ortho-fluoro substitution pattern that cannot be replicated by regioisomers (e.g., 2-bromo-5-fluoro or 2-bromo-4-fluoro analogs). The ortho-bromine serves as an electrophilic partner in Suzuki-Miyaura cross-couplings for rapid biaryl construction—functionality that is impossible with 2,6-difluorobenzoic acid. The carboxylic acid converts to acyl chloride for amide bond formation in drug discovery. Enhanced acidity (pKa ~1.92) enables selective salt crystallization. The fluorine atom provides a 19F NMR handle for molecular probe development. Procure only the correct 2,6-regioisomer to ensure reproducible yields and selectivity.

Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
CAS No. 2252-37-1
Cat. No. B1267246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluorobenzoic acid
CAS2252-37-1
Molecular FormulaC7H4BrFO2
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(=O)O)F
InChIInChI=1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
InChIKeyMDAZJVAIZVUWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluorobenzoic Acid (CAS 2252-37-1): A Specialized Ortho-Halogenated Benzoic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) is a halogenated benzoic acid derivative characterized by the simultaneous presence of bromine and fluorine atoms at the ortho positions (2- and 6-) of the benzene ring. This substitution pattern imparts a distinct electronic environment and steric profile that fundamentally alters its chemical behavior compared to non-halogenated benzoic acid or mono‑substituted analogues [1]. The compound serves primarily as a versatile intermediate in the construction of complex organic molecules, particularly within medicinal chemistry and agrochemical research, due to the orthogonal reactivity of its bromo (cross-coupling handle) and carboxy (functional group interconversion) moieties .

Why Substituting 2-Bromo-6-fluorobenzoic Acid with Unspecified Halogenated Benzoic Acids Compromises Synthetic Outcomes


Direct substitution of 2-bromo-6-fluorobenzoic acid with other halogenated benzoic acid regioisomers (e.g., 2-bromo-5-fluorobenzoic acid or 2-bromo-4-fluorobenzoic acid) is not permissible without significant impact on reaction efficiency and product selectivity. The specific ortho-arrangement of the electron-withdrawing bromine and fluorine substituents uniquely modulates the electron density on the aromatic ring, affecting both the rate of palladium-catalyzed cross-coupling reactions and the regioselectivity of electrophilic aromatic substitutions [1]. Furthermore, the steric congestion imposed by the ortho-substituents influences the conformational landscape of the carboxylic acid group, which can alter intermolecular interactions (e.g., hydrogen bonding) in both solution and solid-state applications [2]. These synergistic electronic and steric effects are not reproduced by other substitution patterns or mono-halogenated analogues, leading to irreproducible yields, altered selectivity profiles, or complete failure of the intended transformation if an incorrect isomer is procured.

Quantitative Differentiation of 2-Bromo-6-fluorobenzoic Acid Against Closest Analogues: A Comparator-Based Evidence Guide


Enhanced Acidity of 2-Bromo-6-fluorobenzoic Acid Relative to Other Halogenated Benzoic Acid Regioisomers

2-Bromo-6-fluorobenzoic acid exhibits a predicted acid dissociation constant (pKa) of 1.92±0.10 . This value is significantly lower (indicating a stronger acid) than that of the 5‑fluoro regioisomer (2-bromo-5-fluorobenzoic acid), which is predicted to have a pKa of approximately 2.30, and the 4‑fluoro regioisomer (2-bromo-4-fluorobenzoic acid), predicted at approximately 2.45 . The ortho-fluorine atom exerts a pronounced electron-withdrawing inductive effect and can participate in intramolecular hydrogen bonding with the carboxylic acid proton, stabilizing the conjugate base and enhancing acidity beyond what is observed for meta- or para-substituted analogues.

pKa Prediction Electron-Withdrawing Effects Physicochemical Property Profiling

High-Purity Synthetic Route Delivers 98.8% Purity 2-Bromo-6-fluorobenzoic Acid via a Scalable Process

A patented preparation method for 2-bromo-6-fluorobenzoic acid, starting from o-fluorobenzonitrile and proceeding through nitration, nitro-reduction, bromination, diazotization, and hydrolysis, achieves a final product purity of 98.8% with a per-step raw material conversion of 100% and an overall process yield of 16.9% [1]. While the overall yield is moderate, the high purity eliminates the need for additional purification steps that are often required when using alternative synthetic routes or lower-grade commercial sources.

Process Chemistry Synthetic Yield Purity Specification

Orthogonal Reactivity of Bromo and Carboxy Groups Enables Distinct Cross-Coupling Pathways Unavailable to 2,6-Difluorobenzoic Acid

2-Bromo-6-fluorobenzoic acid possesses an ortho-bromine substituent that serves as an effective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the carboxylic acid group remains available for orthogonal transformations (esterification, amidation, reduction) [1]. In contrast, the difluorinated analogue 2,6-difluorobenzoic acid lacks a bromine atom and is therefore not a competent partner in these cross-coupling reactions; its fluorine atoms are generally inert under standard cross-coupling conditions. This functional orthogonality makes 2-bromo-6-fluorobenzoic acid a superior building block for the modular construction of biaryl and heteroaryl architectures, as exemplified in the synthesis of heteroaryl benzoic acids via Suzuki coupling [2].

Suzuki-Miyaura Coupling Orthogonal Functionalization Building Block Versatility

Use as a Key Intermediate in Anti-Inflammatory and Analgesic Drug Discovery Programs

2-Bromo-6-fluorobenzoic acid is explicitly cited as a key intermediate in the synthesis of various pharmaceuticals, particularly within anti-inflammatory and analgesic development programs . While analogous compounds such as 2-bromo-5-fluorobenzoic acid are also used in medicinal chemistry, the ortho-fluorine substituent in 2-bromo-6-fluorobenzoic acid imparts a unique conformational bias that can influence binding to biological targets. This property has been leveraged in the design of chiral drug molecules where the spatial orientation of the carboxylic acid group is critical for activity . The compound's utility as a precursor to acyl chlorides further expands its role in the synthesis of amide-containing drug candidates [1].

Pharmaceutical Intermediate Drug Discovery Medicinal Chemistry

Distinct Melting Point (153–155 °C) Provides a Purity and Handling Benchmark

2-Bromo-6-fluorobenzoic acid exhibits a melting point of 153–155 °C [1]. This value is approximately 20 °C lower than that of 2-bromo-4-fluorobenzoic acid (173–175 °C) and approximately 40 °C higher than that of 2-bromo-5-fluorobenzoic acid (reported 111–113 °C) . The intermediate melting point facilitates handling and purification by recrystallization without the risk of thermal decomposition associated with higher-melting analogues.

Melting Point Physical Characterization Quality Control

Predicted LogP of 2.29 Facilitates Superior Phase Partitioning in Drug Design

2-Bromo-6-fluorobenzoic acid possesses a predicted partition coefficient (LogP) of approximately 2.29 [1]. This value is notably higher than that of 2,6-difluorobenzoic acid (predicted LogP ~1.8) [2] and 2-fluorobenzoic acid (predicted LogP ~1.6) [3], indicating a greater propensity to partition into organic phases. In the context of medicinal chemistry, a LogP around 2.3 is often desirable for achieving a balance between aqueous solubility and membrane permeability, which can be advantageous when the benzoic acid fragment is incorporated into larger drug candidates.

Lipophilicity LogP ADME Property

Optimal Application Scenarios for 2-Bromo-6-fluorobenzoic Acid Based on Quantified Differentiation


Palladium-Catalyzed Cross-Coupling for Biaryl Synthesis in Medicinal Chemistry

Leverage the ortho-bromine atom of 2-bromo-6-fluorobenzoic acid as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to rapidly generate diverse biaryl architectures. The bromine substituent provides sufficient reactivity for efficient coupling with a wide range of aryl and heteroaryl boronic acids, as demonstrated in the synthesis of heteroaryl benzoic acids [1]. This application is impossible with the difluorinated analogue 2,6-difluorobenzoic acid, making 2-bromo-6-fluorobenzoic acid the only viable choice when an ortho-fluorinated benzoic acid with a cross-coupling handle is required.

Synthesis of Amide-Containing Drug Candidates via Acyl Chloride Intermediates

Convert 2-bromo-6-fluorobenzoic acid to its corresponding acyl chloride (2-bromo-6-fluorobenzoyl chloride) for subsequent reaction with amines to construct amide bonds in drug-like molecules. This pathway is commonly employed in anti-inflammatory and analgesic drug discovery programs . The distinct melting point (153–155 °C) facilitates handling and ensures material identity before activation, while the high purity (98.8%) of material sourced from optimized synthetic routes minimizes side reactions during activation [2].

pH-Dependent Crystallization and Salt Formation Studies

Utilize the enhanced acidity of 2-bromo-6-fluorobenzoic acid (predicted pKa 1.92±0.10) in crystallization screens where the stronger acid character promotes the formation of stable salts with basic counterions. The lower pKa compared to regioisomeric 5‑fluoro and 4‑fluoro analogues provides a wider pH window for selective crystallization, which can be exploited in purification workflows or in the preparation of co‑crystals for solid‑form screening in pharmaceutical development.

Building Block for Fluorinated Tracers and Probes

Incorporate 2-bromo-6-fluorobenzoic acid into molecular probes where the fluorine atom can serve as a 19F NMR handle or as a modulator of lipophilicity without introducing excessive molecular weight. The predicted LogP of ~2.29 [3] offers a favorable balance for phase transfer experiments and membrane permeability studies, while the bromine atom provides a site for further functionalization or radiolabeling.

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